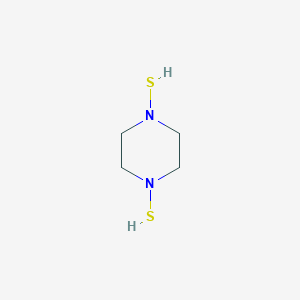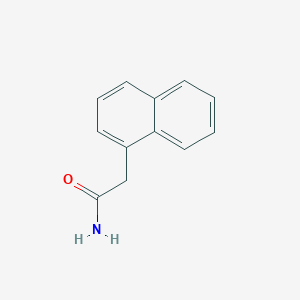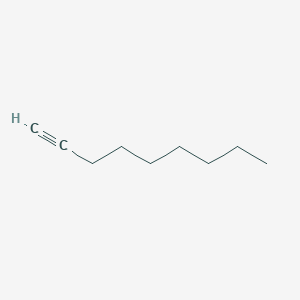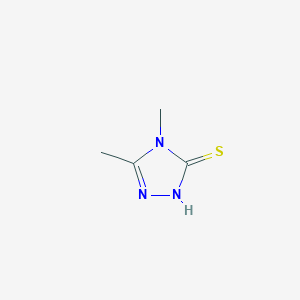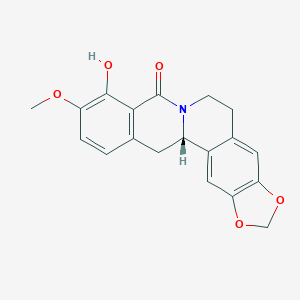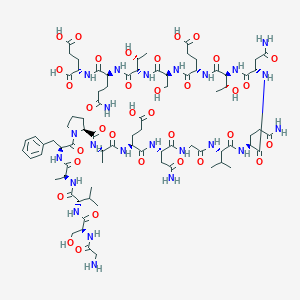
Neuropeptide GE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptides are chemical messengers made up of small chains of amino acids that are synthesized and released by neurons . They typically bind to G protein-coupled receptors (GPCRs) to modulate neural activity and other tissues like the gut, muscles, and heart . They play an essential role in communicating information in neuronal functions .
Synthesis Analysis
Neuropeptides are synthesized from inactive precursor proteins called prepropeptides . The signal peptide sequence guides the protein to the secretory pathway, starting at the endoplasmic reticulum. The signal peptide sequence is removed in the endoplic reticulum, yielding a propeptide . The propeptide travels to the Golgi apparatus where it is proteolytically cleaved and processed into multiple peptides .
Molecular Structure Analysis
Neuropeptides are diverse in their molecular structures . They are derived from larger precursor molecules, referred to as prepropeptides . This direct coding means that when whole animal genomes have been sequenced the total inventory of neuropeptides and peptide hormones can be predicted .
Chemical Reactions Analysis
Neuropeptides are involved in a variety of chemical reactions. For instance, amine-directed chemoselectivity facilitates the rapid tagging on amine-containing metabolites and neuropeptides, resulting in improved detection sensitivity .
Physical And Chemical Properties Analysis
Neuropeptides and peptide hormones are chains of amino acids (AA) that vary in length from 3 to more than 80 AA, and may act as monomers or oligomers . They are derived from precursor proteins, prepropeptides, or preprohormones, that are generated by regular protein synthesis .
Scientific Research Applications
Neuropeptide Biosynthesis
Neuropeptides, including Neuropeptide GE, play crucial roles in cell-cell communication in neurotransmission and endocrine functions. They are synthesized from proneuropeptides or prohormones that undergo proteolytic processing primarily within secretory vesicles. These processes are essential for the control of various cellular and organ systems. Research in this area focuses on understanding protease mechanisms for generating active neuropeptides, which is vital for developing pharmacological strategies to regulate neuropeptide functions (Hook et al., 2008).
Neuropeptide Receptor Analysis
Neuropeptide receptors play a pivotal role in diverse aspects of metazoan development and homeostasis. The study of neuropeptide receptors, such as those for Neuropeptide GE, has led to the discovery of unidentified neuroendocrine pathways and novel allatoregulatory peptides. This research is crucial for understanding the complex interactions between neuropeptides and their receptors (Yamanaka et al., 2008).
Advanced Techniques in Neuropeptide Research
Recent advancements in techniques for studying neuropeptides have significantly contributed to our understanding of their structure, localization, and physiological functions. These include mass spectrometry, nuclear magnetic resonance spectroscopy, and optogenetic tools. Such technologies are instrumental in deciphering the complex roles of neuropeptides in health and disease (DeLaney et al., 2018).
Neuropeptide Identification and Quantification
Mass spectrometry and bioinformatics have been instrumental in the identification and quantification of neuropeptides, including Neuropeptide GE. These methods provide precise molecular forms of peptides, including their post-translational modifications, which are essential for understanding their biological roles (Fricker et al., 2006).
Neuropeptide Therapeutic Targets
Neuropeptides serve as potential therapeutic targets for various physiological and pathophysiological conditions. Understanding the roles and mechanisms of neuropeptides, such as Neuropeptide GE, in different organ systems opens up possibilities for novel drug development (Brain & Cox, 2006).
Mechanism of Action
Neuropeptides are released by dense core vesicles after depolarization of the cell . Almost all neuropeptides bind to GPCRs, inducing second messenger cascades to modulate neural activity on long time-scales . When a neuron releases neuropeptides, the binding of the neuropeptide to its receptor on a receiving cell causes conformational changes within the receptor that, depending on the type of receptor, either open ion channels or activate coupled G proteins that can cause a series of downstream effects within the cell .
Safety and Hazards
Neuropeptide genes are crucial to the nervous, immune, endocrine system, and physiological homeostasis as they play an essential role in communicating information in neuronal functions . Variations in neuropeptide genes can contribute to population disparities in the prevalence of diseases such as hypertension and diabetes .
Future Directions
Neuropeptides provide many opportunities for the discovery of new drugs and targets for the treatment of a wide range of diseases . Future neuropeptide research will involve the integration of complementary bioanalytical technologies and functional assays . An increased emphasis in this area of study is necessary to elucidate basic principles of the diverse signaling molecules used in cortical circuits beyond fast excitatory and inhibitory transmitters as well as consider components of neuropeptide action in the PFC as a potential therapeutic target for neurological disorders .
properties
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H125N23O34/c1-34(2)61(77(133)92-42(17-22-53(84)110)69(125)97-47(29-55(86)112)72(128)102-63(38(7)107)78(134)94-44(19-24-59(117)118)71(127)99-50(33-106)74(130)103-64(39(8)108)79(135)93-41(16-21-52(83)109)68(124)95-45(81(137)138)20-25-60(119)120)100-57(114)31-87-67(123)46(28-54(85)111)96-70(126)43(18-23-58(115)116)91-65(121)36(5)88-75(131)51-15-12-26-104(51)80(136)48(27-40-13-10-9-11-14-40)98-66(122)37(6)89-76(132)62(35(3)4)101-73(129)49(32-105)90-56(113)30-82/h9-11,13-14,34-39,41-51,61-64,105-108H,12,15-33,82H2,1-8H3,(H2,83,109)(H2,84,110)(H2,85,111)(H2,86,112)(H,87,123)(H,88,131)(H,89,132)(H,90,113)(H,91,121)(H,92,133)(H,93,135)(H,94,134)(H,95,124)(H,96,126)(H,97,125)(H,98,122)(H,99,127)(H,100,114)(H,101,129)(H,102,128)(H,103,130)(H,115,116)(H,117,118)(H,119,120)(H,137,138)/t36-,37-,38+,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,61-,62-,63-,64-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJHPULEYPZBD-LMXVNMMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H125N23O34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1965.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16180048 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)


